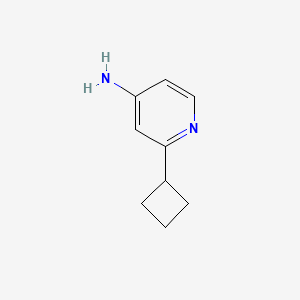

2-Cyclobutylpyridin-4-amine

説明

2-Cyclobutylpyridin-4-amine is a pyridine derivative featuring a cyclobutyl substituent at the 2-position and an amine group at the 4-position of the aromatic ring. Its molecular formula is C₉H₁₂N₂, with a molecular weight of 148.21 g/mol. This compound is of interest in pharmaceutical and chemical research due to the conformational constraints imposed by the cyclobutyl group, which can enhance binding specificity in drug design .

特性

IUPAC Name |

2-cyclobutylpyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-4-5-11-9(6-8)7-2-1-3-7/h4-7H,1-3H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCNNCUFQABJNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylpyridin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyclobutylpyridine with ammonia or an amine source under high temperature and pressure . The reaction conditions often require a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 2-Cyclobutylpyridin-4-amine may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and scalability .

化学反応の分析

Types of Reactions: 2-Cyclobutylpyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of alkylated or acylated pyridine derivatives.

科学的研究の応用

2-Cyclobutylpyridin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its therapeutic potential in treating inflammatory and infectious diseases.

Industry: Utilized in the development of novel materials and catalysts.

作用機序

The mechanism of action of 2-Cyclobutylpyridin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to modulate enzyme activity and receptor binding, leading to alterations in cellular processes. The compound may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular responses .

類似化合物との比較

Table 1: Comparative Molecular Properties

| Compound Name | Molecular Weight (g/mol) | Molecular Formula | Key Functional Groups | Substituent Positions |

|---|---|---|---|---|

| 2-Cyclobutylpyridin-4-amine | 148.21 | C₉H₁₂N₂ | Pyridine, cyclobutyl, amine | 2-cyclobutyl, 4-amine |

| 3-Cyclobutyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole | 208.26 | C₁₀H₁₆N₄O | Oxadiazole, cyclobutyl, piperidinylmethyl | 3-cyclobutyl, 5-(piperidin-4-ylmethyl) |

| 2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one | 142.20 | C₈H₁₄O₂ | Cyclobutanone, isopropyl ether | 2,2-dimethyl, 3-isopropoxy |

| 2-Cyclobutoxy-4-methylpyridin-3-amine | 178.23 | C₁₀H₁₄N₂O | Pyridine, cyclobutoxy, methyl, amine | 2-cyclobutoxy, 4-methyl, 3-amine |

Key Observations:

The amine at the 4-position enables hydrogen bonding, a critical feature in receptor-ligand interactions .

3-Cyclobutyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole :

- The 1,2,4-oxadiazole core improves metabolic stability compared to pyridine derivatives, making it suitable for bioactive molecules .

- The piperidinylmethyl group may enhance solubility and target interactions in central nervous system (CNS) therapeutics.

2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one: The cyclobutanone moiety is highly reactive due to ring strain and ketone functionality, serving as a versatile intermediate in organic synthesis . The isopropyl ether substituent could reduce polarity, improving volatility for applications in fragrance chemistry.

2-Cyclobutoxy-4-methylpyridin-3-amine: The cyclobutoxy group (ether linkage) at position 2 may reduce metabolic degradation compared to alkyl chains.

生物活性

2-Cyclobutylpyridin-4-amine (CAS No. 1159818-59-3) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

2-Cyclobutylpyridin-4-amine features a pyridine ring substituted with a cyclobutyl group and an amine functional group. Its molecular formula is CHN, which contributes to its unique properties and biological interactions.

The biological activity of 2-Cyclobutylpyridin-4-amine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for specific kinases or receptors involved in cellular signaling pathways, potentially affecting processes such as:

- Cell Proliferation : By inhibiting certain kinases, the compound may reduce the proliferation of cancer cells.

- Apoptosis Induction : It may promote apoptosis in malignant cells through mitochondrial pathways.

Antitumor Activity

Recent investigations have highlighted the antitumor potential of 2-Cyclobutylpyridin-4-amine. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The compound exhibited an inhibition rate comparable to established chemotherapeutics.

Table 1: In vitro Antitumor Activity of 2-Cyclobutylpyridin-4-amine

| Cell Line | Inhibition Rate (%) | IC (μM) |

|---|---|---|

| A549 | 85.5 | 7.5 |

| MCF-7 | 78.3 | 9.1 |

| DU145 | 82.0 | 8.0 |

| HepG2 | 90.0 | 6.5 |

These results indicate that 2-Cyclobutylpyridin-4-amine has promising antitumor properties, warranting further exploration in vivo.

Neuroprotective Effects

In addition to its antitumor activity, this compound has shown potential neuroprotective effects in models of neurodegenerative diseases. Studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease.

Case Study: Neuroprotection in Alzheimer's Models

A study conducted on transgenic mice expressing amyloid precursor protein (APP) demonstrated that treatment with 2-Cyclobutylpyridin-4-amine resulted in reduced amyloid plaque formation and improved cognitive function compared to untreated controls. The mechanism appears to involve modulation of neuroinflammatory pathways.

Pharmacokinetics

Understanding the pharmacokinetics of 2-Cyclobutylpyridin-4-amine is crucial for evaluating its therapeutic potential. Preliminary data indicate:

- Absorption : Rapid absorption following oral administration.

- Distribution : Moderate distribution with a volume of distribution (Vd) indicating good tissue penetration.

- Metabolism : Primarily metabolized by liver enzymes, with several metabolites identified.

- Excretion : Excreted mainly via urine, with a half-life suggesting multiple dosing may be necessary for sustained effects.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。